4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione
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Overview
Description
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a bicyclic structure containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. The unique structure of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione typically involves the formation of tetrafluoroborates. One common method includes the acylation of tertiary o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids . The reaction conditions often involve the use of boron trifluoride etherate as a catalyst, which facilitates the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione may involve a one-pot synthesis approach. This method uses iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions . This approach is advantageous due to its simplicity, high yield, and minimal energy requirements.
Chemical Reactions Analysis
Types of Reactions
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione undergoes various chemical reactions, including:
Substitution Reactions: The substitution of halogen in 2-(α-haloalkyl)-4,4-diphenyl-4H-3,1-benzoxazines by NH and SH nucleophiles.
Electrophilic Substitution: The effect of electrophilic substitution in the annelated aromatic ring.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used as a catalyst in the acylation of aminocarbinols.
Cyanuric Chloride and Dimethylformamide: Used as cyclizing agents in one-pot synthesis.
Major Products
Tetrafluoroborates: Formed during the synthesis of substituted 4H-3,1-benzoxazines.
Sulphur- and Nitrogen-containing Compounds: Formed from the reaction of 2-(1-haloalkyl)-4H-3,1-benzoxazines with mercaptan and amines.
Scientific Research Applications
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione involves the formation of a carbenium center in the ortho position to the NHC®=O group in the starting aromatic substrate. The oxygen atom in this group exhibits nucleophilic properties, facilitating the formation of the benzoxazine heterocycle . This mechanism is crucial for its biological activities, including enzyme inhibition and plant growth regulation.
Comparison with Similar Compounds
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione can be compared with other similar compounds, such as:
4H-3,1-Benzothiazin-4-ones: These compounds contain a sulfur atom instead of oxygen and exhibit similar biological activities.
Polybenzoxazines: These are high-performance polymers derived from benzoxazine monomers and are used in various industrial applications.
The uniqueness of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione lies in its specific structure and the diverse range of applications it offers in different fields.
Properties
CAS No. |
40728-87-8 |
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Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-(4-oxo-3,1-benzoxazin-2-yl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H8N2O4/c19-15-9-5-1-3-7-11(9)17-13(21-15)14-18-12-8-4-2-6-10(12)16(20)22-14/h1-8H |
InChI Key |
KHZAFBDLLLUOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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